molecular formula C26H25NO5S B11325407 ethyl 4,5-dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11325407
M. Wt: 463.5 g/mol
InChI Key: DJSVERWZAJHQCF-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The key steps typically include:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are also selected to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,5-dimethyl-2-aminothiophene-3-carboxylate: A similar thiophene derivative with different functional groups.

    4,5-Dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylic acid: A carboxylic acid derivative of the compound.

Uniqueness

Ethyl 4,5-dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C26H25NO5S/c1-5-31-26(30)22-15(3)16(4)33-24(22)27-23(28)18-10-11-20-19(12-18)13-21(32-25(20)29)17-8-6-14(2)7-9-17/h6-12,21H,5,13H2,1-4H3,(H,27,28)

InChI Key

DJSVERWZAJHQCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)C

Origin of Product

United States

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